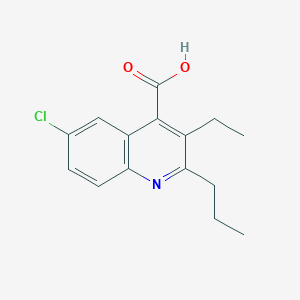![molecular formula C17H14N6O B5558270 3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)
3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone" is a compound of interest within the realm of heterocyclic chemistry, particularly in the study of triazinoindole derivatives. Its synthesis and properties are explored to understand its potential applications in various fields such as material science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis involves the reaction of 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole with aldehydes or ketones, leading to a series of hydrazones. Cyclodehydrogenation of these hydrazones yields triazolo and triazino derivatives, showcasing the compound's versatile reactivity profile (Mousaad et al., 1992). Another approach involves the cyclization of hydrazones derived from fluorine-containing 3-hydrazino-5H-1, 2, 4-triazino[5, 6-b]indoles, resulting in novel tetracyclic ring systems (Joshi, Dandia, & Baweja, 1989).
Molecular Structure Analysis
Experimental and theoretical studies have been conducted to elucidate the molecular structure. The structural analysis, confirmed through spectroscopic techniques such as UV-Vis, FT-IR, NMR, and X-ray diffraction, reveals intricate details about the compound's geometry, electronic properties, and stability. DFT studies complement these findings by providing insights into the optimized geometric parameters, vibrational spectra, and electronic properties (Arshad et al., 2015).
Chemical Reactions and Properties
The compound participates in diverse chemical reactions, indicating its reactive nature and potential as a synthetic intermediate. Reactions include hydrazone formation, cyclization to form tetracyclic ring systems, and transformations leading to angular or linear structures depending on the reaction conditions. These reactions are pivotal for generating a variety of heterocyclic compounds with potential biological activity (Joshi, Dandia, & Baweja, 1989).
Physical Properties Analysis
Investigations into the physical properties of this compound and its derivatives include studies on crystal structures and hydration states. Such studies reveal the compound's solid-state characteristics and the role of intermolecular interactions in defining its structure. The crystal structure analysis, for example, sheds light on the conformations and packing patterns in the solid state, contributing to a deeper understanding of its physical properties (Zareef, Iqbal, & Parvez, 2008).
Chemical Properties Analysis
The compound's chemical properties have been explored through various reactions, including annulation reactions with alkynes catalyzed by Rhodium(III), which illustrates its utility in synthesizing complex heterocyclic structures. Such reactions underscore the compound's role as a versatile building block for the synthesis of compounds with potentially significant biological or material properties (Streit, Zoll, Hoang, & Ellman, 2020).
科学的研究の応用
Synthesis and Chemical Properties
- A study by Mousaad et al. (1992) explored the synthesis of hydrazones, including derivatives similar to the compound , through the reaction of 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole with monosaccharides. The study also delved into the cyclodehydrogenation of these hydrazones, leading to the formation of structurally complex compounds (Mousaad, Hamid, Nemr, & Ashry, 1992).
Photochemical Applications
- Research by D’Auria et al. (1990) investigated the photochemical dimerization of compounds, including methyl 3-(2-furyl)acrylate. This study provides insights into the reactivity of furyl-acrylate derivatives under specific conditions, which can be relevant for understanding the behavior of similar compounds (D’Auria, Piancatelli, & Vantaggi, 1990).
Antifungal Agents
- Gomha and Abdel‐Aziz (2012) synthesized new heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, demonstrating potential as antifungal agents. This research can be particularly relevant for understanding the biological applications of such compounds (Gomha & Abdel‐Aziz, 2012).
Antischistosomal Activity
- A study by Zheng et al. (1963) focused on the relationship between structure and antischistosomal activity of nitrofurazones, providing insights into the medicinal potential of related compounds (Zheng et al., 1963).
Liquid Crystal Research
- Research by Holst, Pakuła, and Meier (2004) on liquid crystals in the series of 2,4,6-tristyryl-1,3,5-triazines offers insights into the potential application of structurally similar compounds in the field of liquid crystal technology (Holst, Pakuła, & Meier, 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-11-6-7-14-13(10-11)15-16(19-14)20-17(23-21-15)22-18-8-2-4-12-5-3-9-24-12/h2-10H,1H3,(H2,19,20,22,23)/b4-2+,18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAOHIZGIKSWHV-ZBXLFGCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)
![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)
![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)